3-(1H-pyrazol-4-yl)piperidine is a heterocyclic compound that combines a pyrazole ring with a piperidine structure. This compound is of significant interest in medicinal chemistry due to its potential applications in drug discovery and development. The pyrazole moiety is known for its versatility and biological activity, while the piperidine ring is a common structural motif in many pharmaceuticals. Together, they create a valuable scaffold for synthesizing bioactive molecules.
The compound can be synthesized through various methods, including cyclocondensation reactions and other organic synthesis techniques that utilize readily available precursors. Its molecular formula is with a molecular weight of approximately 163.22 g/mol.
3-(1H-pyrazol-4-yl)piperidine belongs to the class of heterocyclic compounds, specifically categorized as a pyrazole derivative. It is also classified under piperidine derivatives, which are widely studied for their pharmacological properties.
The synthesis of 3-(1H-pyrazol-4-yl)piperidine typically involves several key steps:
One effective synthetic route involves the reaction of an appropriate hydrazine with a substituted carbonyl compound, followed by cyclization to form the pyrazole. For example, the reaction of phenylhydrazine with ethyl acetoacetate can yield various substituted pyrazoles, which can then be further reacted with piperidine derivatives to obtain the target compound .
The molecular structure of 3-(1H-pyrazol-4-yl)piperidine features:
The structural formula can be represented as:
The InChI representation is:
This structure allows for various interactions within biological systems, contributing to its pharmacological activities.
3-(1H-pyrazol-4-yl)piperidine can participate in several chemical reactions typical for both piperidine and pyrazole derivatives:
The reactivity of this compound allows it to be modified into various derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties. For instance, reactions with electrophiles can lead to new compounds that may have improved binding affinities for biological targets.
The primary mechanism of action for 3-(1H-pyrazol-4-yl)piperidine involves its interaction with specific biological targets such as soluble epoxide hydrolase enzymes. This interaction leads to inhibition of these enzymes, affecting metabolic pathways that involve epoxides.
Inhibition of soluble epoxide hydrolase has been linked to reductions in blood pressure and anti-inflammatory effects, highlighting the therapeutic potential of this compound in managing cardiovascular diseases and inflammation-related conditions.
Key physical properties include:
Relevant chemical properties include:
These properties are critical for understanding how the compound behaves in biological systems and during synthetic processes .
3-(1H-pyrazol-4-yl)piperidine has several notable applications in scientific research:
Multi-component reactions (MCRs) enable efficient construction of the piperidine-pyrazole core by concurrently assembling ≥3 reactants into a single molecular architecture. These strategies are pivotal for synthesizing 3-(1H-pyrazol-4-yl)piperidine derivatives, offering superior atom economy and reduced purification steps compared to linear syntheses. A prominent approach utilizes aldehyde inputs (e.g., salicylaldehydes), pyranones, and arylhydrazines in acetonitrile, catalyzed by piperidine, yielding pyrazole-piperidine hybrids with moderate-to-high efficiency (65–82% yields) [1] [2]. This reaction proceeds through sequential Knoevenagel condensation, Michael addition, and imine-enamine tautomerization, consolidating bond formation in a single vessel [2].
A solvent-free MCR variant employs 5-methyl-1,3,4-thiadiazole-2-thiol, aldehydes, malononitrile, and ethyl 4-chloro-3-oxobutanoate, achieving 81–91% yields under thermal conditions. This method circumvents toxic solvents while maintaining regioselectivity toward the 4-pyrazolylpiperidine motif [2]. Nano-magnetic metal–organic frameworks (MOFs), such as Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, exemplify advanced catalytic systems for MCRs, enabling pyrazole ring annulation to piperidine at 100°C under solvent-free conditions (85–93% yields). The high surface area (≥1200 m²/g) and acid-base bifunctionality of these MOFs facilitate simultaneous activation of carbonyl and nitrile groups, enhancing reaction kinetics [4].
Table 1: Catalyst Performance in MCR Synthesis of Piperidine-Pyrazole Hybrids
Catalyst | Reaction Conditions | Yield Range | Key Advantages |
---|---|---|---|
Piperidine | CH₃CN, 80°C, 2–5 h | 65–82% | Low cost, simple workup |
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | Solvent-free, 100°C, 1–3 h | 85–93% | Magnetic recovery, reusable 5× cycles |
Taurine | H₂O, 80°C, 2 h | 72–97% | Biodegradable, aqueous compatibility |
SnCl₂ (MW-assisted) | Ethanol, 80°C, 25 min | 88% | Rapid kinetics, energy-efficient |
Cyclocondensation between β-dicarbonyl compounds and hydrazines constitutes the foundational method for constructing the pyrazole ring prior to piperidine conjugation. 3-Methyl-1H-pyrazole-4-carbaldehyde serves as a key precursor, reacting with piperidine derivatives under acidic conditions to form imine intermediates that undergo in-situ reduction, yielding 3-(3-methyl-1H-pyrazol-4-yl)piperidine [1]. This method requires precise stoichiometric control to minimize dihydropyrazole byproducts.
Innovative protocols leverage N-Boc-piperidine-3-carboxaldehyde and hydrazine hydrate in ethanol at 60°C, followed by dehydrative cyclization with acetic anhydride. This sequence furnishes 1-Boc-3-(1H-pyrazol-4-yl)piperidine in 78% yield with >95% regioselectivity for the 4-pyrazolyl isomer [5]. For electron-deficient systems, microwave-assisted cyclocondensation significantly accelerates ring closure: reacting 3-(cyanoacetyl)indole with 5-(1H-indol-3-yl)-2H-pyrazol-3-amine under microwave irradiation (280 W) reduces reaction time from hours to 5–6 minutes while maintaining yields at 80–88% [8].
Table 2: Cyclocondensation Approaches to Pyrazole Intermediates
Carbonyl Precursor | Hydrazine Component | Conditions | Product Regioselectivity |
---|---|---|---|
Ethyl acetoacetate | Hydrazine hydrate | H₂O, 80°C, 2 h | 3-Methyl-1H-pyrazol-5(4H)-one |
3-Cyanoacetylindole | 5-(1H-Indol-3-yl)-2H-pyrazol-3-amine | MW, 280 W, 6 min | 4-(Indol-3-yl)pyrazole |
N-Boc-piperidine-3-carboxaldehyde | Methylhydrazine | EtOH, Δ, 12 h | 1:1 3,5-dimethyl regioisomers |
Stereocontrol at the piperidine β-position (C3) remains challenging due to the remote, unactivated nature of its C–H bonds. Photoredox-catalyzed dehydrogenation addresses this by generating in-situ ene-carbamates for subsequent functionalization. N-Boc-piperidine undergoes copper-mediated photoxidation (Mes-Acr⁺BF₄⁻ catalyst, 450 nm LED) to form 1-Boc-1,2,3,6-tetrahydropyridine, which undergoes anti-Markovnikov hydrofunctionalization. Using thiophenol as a H-donor, acetic acid adds across the ene-carbamate to yield 3-acetoxy-N-Boc-piperidine with 86% yield and >20:1 diastereoselectivity for the cis-isomer [3].
Alternative strategies include asymmetric hydrogenation of pyridinium salts. Chiral iridium(I) catalysts with P,N-ligands reduce 2-substituted pyridiniums to piperidines with >90% ee. This method is particularly effective for synthesizing fluorinated analogs like cis-3-fluoropiperidine, retaining configuration during hydride transfer [7]. For cis-3,5-disubstituted piperidines, ruthenium/NHC-catalyzed coupling with aldehydes achieves β-alkylation via dehydrogenation-hydrogenation sequences, though fluorinated substrates exhibit axial fluorine preference (≥4:1 dr) [3] [7].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4